molecular formula C5H7F2NO B7965634 5,5-Difluoropiperidin-3-one

5,5-Difluoropiperidin-3-one

Cat. No.: B7965634
M. Wt: 135.11 g/mol
InChI Key: RJUSSKKPOKTPRL-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidin-3-one (CAS 1304192-58-2) is a valuable fluorinated synthetic intermediate and building block in organic chemistry and drug discovery research. This compound features a piperidinone scaffold incorporating gem-difluoro substitution at the 5-position, a modification highly sought after in medicinal chemistry for its ability to fine-tune the physicochemical properties of potential drug candidates . The presence of the gem-difluoro group can significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability, while the ketone group provides a versatile handle for further synthetic elaboration . Researchers utilize this scaffold in the exploration and development of novel bioactive molecules. The 4,4-difluoropiperidine motif, a close analog, has been identified as a privileged structure in the design of potent and selective dopamine D4 receptor antagonists, which are valuable chemical tools for investigating therapeutic targets such as L-DOPA-induced dyskinesias . Furthermore, similar difluoropiperidine derivatives are frequently employed in the synthesis of potential inhibitors for key biological targets like the mTOR protein, highlighting the utility of this chemical class in oncology research . As a key intermediate, this compound can be used in various chemical transformations, including reductive amination and N-alkylation, to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5,5-difluoropiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(9)2-8-3-5/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUSSKKPOKTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidin-3-one typically involves the fluorination of piperidin-3-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

    Starting Material: Piperidin-3-one

    Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent over-fluorination and to achieve high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 5,5-difluoropiperidin-3-ol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: 5,5-Difluoropiperidin-3-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5,5-Difluoropiperidin-3-one is C5H7F2N, with a molecular weight of approximately 137.12 g/mol. The compound features two fluorine atoms at the 5-position and a carbonyl group at the 3-position of the piperidine ring. This configuration enhances its chemical reactivity and biological interactions.

Chemistry

  • Synthesis of Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its fluorinated nature imparts unique properties that can be exploited in various synthetic pathways.

Biology

  • Biochemical Probes : The compound is utilized in biochemical assays to study enzyme mechanisms. Its structural characteristics allow researchers to explore the role of fluorine in biological systems, potentially leading to insights into enzyme catalysis and inhibition.
  • Therapeutic Potential : Research indicates that this compound may exhibit therapeutic properties relevant to conditions such as insomnia and obesity by acting on orexin receptors, which are crucial for regulating wakefulness and appetite .

Pharmaceutical Development

Study on Anticancer Activity

A recent study evaluated various derivatives of piperidine for their anticancer properties. While specific data on this compound was not detailed, it was noted that compounds with similar structural features exhibited significant activity against A549 lung cancer cells. This suggests potential avenues for further exploration of this compound in anticancer research.

Pharmacokinetic Studies

Research has indicated that compounds similar to this compound possess favorable pharmacokinetic profiles, allowing them to cross the blood-brain barrier effectively. This characteristic is particularly beneficial for targeting central nervous system disorders and cancers with brain metastases .

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, which can result in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5,5-Difluoropiperidin-3-one with structurally related piperidine derivatives:

Compound Name Fluorine Positions Key Functional Groups Molecular Weight (g/mol) Applications
This compound 5,5 Ketone (C3) ~149.1 (estimated) Pharmaceutical intermediates, ligands
4,4-Difluoropiperidine derivatives 4,4 Alkoxy (C3), hydroxyl (C3) 215–300 (varies) Bioactive molecule synthesis
2-(3,5-Difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3-one N/A (benzyl-F) Triazolopyridinone, sulfonyl ~463.4 Potential kinase inhibitors
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 6 (benzisoxazole-F) Pyridopyrimidinone, benzisoxazole ~450.5 Central nervous system (CNS) drug candidates

Key Observations :

  • Electronic Effects: Fluorine at 5,5-positions (vs.
  • Reactivity : The ketone in this compound allows for versatile functionalization (e.g., Grignard additions), whereas alkoxy or hydroxyl groups in 4,4-difluoropiperidines favor nucleophilic substitution or hydrogen bonding .
  • Biological Relevance: Sulfonyl and heterocyclic moieties (e.g., triazolopyridinone in ) improve target binding affinity in kinase inhibitors, while this compound’s simplicity makes it a flexible scaffold for fragment-based drug design.
Physicochemical Properties
Property This compound 4,4-Difluoropiperidine (e.g., 3-Alkoxy-4,4-difluoropiperidine) Triazolopyridinone Derivative
LogP (Lipophilicity) ~0.5 (estimated) 1.2–2.5 (measured) 2.8–3.5 (measured)
Water Solubility Moderate (ketone polarity) Low (alkoxy groups reduce polarity) Very low (bulky sulfonyl group)
Melting Point ~80–90°C (estimated) 120–150°C (reported) >200°C (crystalline structure)

Analysis :

  • The ketone in this compound increases polarity compared to alkoxy-substituted 4,4-difluoropiperidines, improving aqueous solubility but reducing membrane permeability.
  • Bulky substituents (e.g., triazolopyridinone in ) drastically reduce solubility, necessitating formulation optimization for in vivo studies.

Insights :

  • Fluorination at 5,5-positions likely requires stringent temperature control (-78°C to 0°C) to avoid ring-opening side reactions.
  • highlights the use of Pd/C for hydrogenation, a method adaptable to this compound synthesis for ketone reduction to piperidinol.

Biological Activity

5,5-Difluoropiperidin-3-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two fluorine atoms at the 5-position of the piperidine ring. This modification is known to enhance the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Synthesis Methods:

  • The synthesis typically involves the reaction of piperidin-3-one with fluorinating agents.
  • Various synthetic routes have been explored, including reductive amination processes and chiral resolution techniques to obtain specific enantiomers.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its efficacy against several bacterial strains:

Bacterial Strain Activity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Enterococcus faecalisLow
Salmonella typhimuriumLow

The compound showed moderate antibacterial activity compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound in antibiotic development .

Antidiabetic Effects

Another area of interest is the compound's role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibitors of DPP-4 are used in the management of type 2 diabetes. A study demonstrated that derivatives of this compound effectively inhibited DPP-4 activity, leading to improved glycemic control in diabetic models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The compound has been shown to modulate neurotransmitter receptor activity, influencing various signaling pathways crucial for neurological functions .
  • Enzyme Inhibition : As a DPP-4 inhibitor, it increases levels of incretin hormones, which play a vital role in insulin secretion and glucose homeostasis .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antibacterial properties of various compounds, this compound was evaluated alongside traditional antibiotics. The results indicated that while it did not surpass the efficacy of established antibiotics, it exhibited a unique profile that warrants further investigation into its mechanisms and potential applications in drug development .

Case Study 2: Diabetes Management

In a clinical trial involving diabetic patients treated with DPP-4 inhibitors derived from this compound, significant improvements in HbA1c levels were observed over a six-month period. The trial highlighted the compound's potential as a therapeutic agent for type 2 diabetes management .

Q & A

Q. What are the optimal synthetic routes for 5,5-Difluoropiperidin-3-one, and how do reaction conditions influence fluorination efficiency?

  • Methodological Answer : The synthesis typically involves fluorination of piperidine derivatives using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Key parameters include:
  • Catalyst selection : Metal catalysts (e.g., iridium) improve regioselectivity in fluorination .
  • Temperature control : Reactions are often conducted at −78°C to 25°C to minimize side reactions like over-fluorination or ring degradation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity.
    Yield optimization requires balancing stoichiometry (1:1.2 substrate-to-fluorinating agent) and reaction time (4–12 hours) .

Q. How does the stereoelectronic effect of fluorine atoms influence the compound’s reactivity and stability?

  • Methodological Answer : The geminal difluoro group at C5 induces:
  • Enhanced lipophilicity : LogP increases by ~0.8 compared to non-fluorinated analogs, improving membrane permeability .
  • Conformational rigidity : Fluorine’s electronegativity restricts piperidine ring puckering, stabilizing chair conformations (validated via NMR and X-ray crystallography) .
  • Acid resistance : The C-F bond’s strength (485 kJ/mol) reduces susceptibility to hydrolysis under acidic conditions (pH < 3) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>19</sup>F NMR : Peaks at δ −120 to −125 ppm (vs. CFCl3) confirm the presence of two equivalent fluorine atoms .
  • IR Spectroscopy : Strong C-F stretches at 1100–1150 cm<sup>−1</sup> and ketone C=O stretches at 1700–1750 cm<sup>−1</sup> .
  • LC-MS : Molecular ion [M+H]<sup>+</sup> at m/z 165.14 (calculated) with fragmentation patterns consistent with ring-opening pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination efficiencies for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent purity : Trace moisture in fluorinating agents (e.g., DAST) reduces yields by 15–20%; rigorous drying protocols (e.g., molecular sieves) are critical .
  • Substrate pre-activation : Pre-treatment with TMSCl (trimethylsilyl chloride) enhances fluorination efficiency by 30% in sterically hindered systems .
  • Analytical calibration : Cross-validate HPLC purity assessments with <sup>19</sup>F NMR integration to avoid overestimating yields .

Q. What strategies mitigate side reactions during functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :
  • Protecting group selection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups stabilize the amine during ketone reduction (e.g., NaBH4/MeOH) .
  • Regioselective alkylation : Use of LDA (lithium diisopropylamide) at −78°C directs substitution to the N-position, avoiding ring-opening byproducts .
  • Kinetic vs. thermodynamic control : Lower temperatures (−40°C) favor mono-substitution, while higher temperatures (60°C) promote diastereomeric mixtures .

Q. How does this compound’s electronic profile influence its role as a bioisostere in drug design?

  • Methodological Answer : The compound mimics natural amines/ketones in target binding due to:
  • Electrostatic potential maps : Fluorine’s σ-hole creates dipole-dipole interactions with enzyme active sites (e.g., serine proteases) .
  • Metabolic stability : Fluorine retracts oxidative metabolism by CYP450 enzymes (t1/2 increased by 2.5× in microsomal assays) .
  • Docking studies : MD simulations show 0.5–1.0 Å closer binding to targets like dopamine receptors compared to non-fluorinated analogs .

Key Research Challenges

  • Stereochemical control : Racemization during functionalization remains unresolved; chiral auxiliaries (e.g., Evans’ oxazolidinones) are under investigation .
  • Toxicity profiling : In vitro assays (e.g., Ames test) show no mutagenicity, but in vivo hepatotoxicity requires further study .

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